molecular formula C9H14O5 B591352 Buergerinin B CAS No. 919769-83-8

Buergerinin B

Cat. No.: B591352
CAS No.: 919769-83-8
M. Wt: 202.206
InChI Key: FQOXWSFMKSXFDD-YGBUUZGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Buergerinin B is a natural product that can be found in the roots of Scrophularia ningpoensis . It has a molecular weight of 202.20 g/mol .


Synthesis Analysis

While there isn’t specific information available on the synthesis of this compound, a related compound, Buergerinin F, has been synthesized via an enantioselective aldol reaction of a tetrasubstituted ketene silyl acetal with crotonaldehyde, followed by intramolecular Wacker-type ketalization .


Molecular Structure Analysis

The molecular formula of this compound is C9H14O5 . It contains 9 carbon atoms, 14 hydrogen atoms, and 5 oxygen atoms .


Physical and Chemical Properties Analysis

This compound is a powder that can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a molecular weight of 202.20 g/mol .

Scientific Research Applications

  • Synthesis of Buergerinin F and G: Han and Lowary (2003) conducted syntheses of buergerinin F and G to establish their absolute stereochemistry. They used a linear sequence for synthesizing buergerinin F in 15 steps from thymidine, with subsequent oxidation to afford buergerinin G (Han & Lowary, 2003).

  • Clinical Applications in Buerger's Disease: Fazeli and Arshadi (2009) designed a group therapy program for smoking cessation in patients with Buerger's Disease, a chronic peripheral vascular disease. Their study showed partial or complete remission in most patients, indicating the effectiveness of this therapy in improving clinical outcomes (Fazeli & Arshadi, 2009).

  • Genetic Factors in Buerger's Disease: Chen et al. (2007) investigated the genetic associations with Buerger Disease (BD), focusing on polymorphisms in HLA-DPB1, DRB1, and B, and a promoter polymorphism of CD14. They found significant associations with multiple genetic markers, suggesting genetic control in the susceptibility to BD (Chen et al., 2007).

  • Iridoid Derivative from Scrophularia buergeriana: Wu et al. (2014) isolated a new iridoid derivative named buergerinin from the roots of Scrophularia buergeriana. They elucidated its structure based on MS and NMR spectroscopic analyses (Wu et al., 2014).

  • Autotransplantation of Purified CD34+ Cells for Buerger Disease: Dong et al. (2019) assessed the efficacy of autotransplantation of purified CD34+ cells for critical limb ischemia in BD patients. Their study concluded that this method could achieve limb salvage and life quality improvement in patients (Dong et al., 2019).

Safety and Hazards

Buergerinin B is intended for research use only and not for human or veterinary use . In case of inhalation, skin contact, eye contact, or ingestion, appropriate safety measures should be taken .

Mechanism of Action

Target of Action

Buergerinin B is a natural iridoid found in the roots of Scrophularia ningpoensis .

Pharmacokinetics

It has a molecular weight of 202.204, a density of 1.5±0.1 g/cm3, and a boiling point of 404.0±45.0 °C at 760 mmHg . These properties could potentially impact its bioavailability, but more detailed studies are needed to confirm this.

Biochemical Analysis

Biochemical Properties

Buergerinin B plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This compound inhibits COX-2 activity, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound has been shown to interact with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA. By inhibiting NF-κB activation, this compound can modulate the expression of genes involved in inflammation and immune responses .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, this compound has been found to protect against oxidative stress-induced damage by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase . This neuroprotective effect is crucial in preventing cell death and maintaining cellular function. Furthermore, this compound influences cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis . By modulating these pathways, this compound can impact gene expression and cellular metabolism, promoting cell survival and function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of inflammatory mediators . Additionally, this compound can inhibit the phosphorylation of IκBα, an inhibitor of NF-κB, preventing its degradation and subsequent activation of NF-κB . This inhibition leads to a decrease in the expression of pro-inflammatory genes. This compound also modulates the activity of various transcription factors, including activator protein-1 (AP-1) and signal transducer and activator of transcription 3 (STAT3), further influencing gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. This compound has demonstrated stability under various conditions, maintaining its bioactivity over extended periods . It is susceptible to degradation under extreme pH conditions and high temperatures . Long-term studies have shown that this compound can exert sustained effects on cellular function, including the modulation of gene expression and enzyme activity . These findings suggest that this compound has the potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit anti-inflammatory and antioxidant effects without significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects. Additionally, threshold effects have been observed, where the efficacy of this compound plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism . This compound can also influence the levels of metabolites involved in oxidative stress and inflammation, such as reactive oxygen species (ROS) and prostaglandins . By affecting these metabolic pathways, this compound can regulate cellular responses and maintain homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . Studies have shown that this compound can accumulate in specific tissues, including the liver and kidneys, where it exerts its therapeutic effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It has been found to localize in the cytoplasm and nucleus of cells . In the cytoplasm, this compound can interact with various signaling molecules and enzymes, modulating their activity . In the nucleus, this compound can influence gene expression by interacting with transcription factors and chromatin . These subcellular localizations are essential for the diverse biological activities of this compound.

Properties

IUPAC Name

(4aS,5R,7S,7aR)-4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O5/c1-8(12)2-6(10)9(13)3-7(11)14-4-5(8)9/h5-6,10,12-13H,2-4H2,1H3/t5-,6-,8+,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOXWSFMKSXFDD-YGBUUZGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2(C1COC(=O)C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@H]([C@]2([C@@H]1COC(=O)C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is Buergerinin B and where is it found?

A: this compound is a newly discovered iridoid, a type of naturally occurring chemical compound often found in plants and known for various biological activities. It was first isolated from the roots of Scrophularia buergeriana [], a plant species traditionally used in Asian medicine.

Q2: What other iridoids have been found alongside this compound?

A: Research on Scrophularia ningpoensis, another plant in the same genus, has uncovered several other iridoids, including harpagide, harpagoside, 8-O-feruloylharpagide, 8-O-(p-coumaroyl)harpagide, and aucubin []. The presence of these compounds in related plant species suggests potential similarities in their biosynthetic pathways and possibly even shared biological activities.

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